3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid

Chemical Building Blocks Synthetic Intermediates Physicochemical Properties

Researchers requiring a quinolin-2-one scaffold with a specific 4,6-dimethyl substitution pattern face limited options, as generic mono-methyl or short-chain analogs fail to replicate the electronic and steric profile of this chemotype. 3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid (CAS 370841-34-2) directly addresses this gap. The dual methyl substitution modulates lipophilicity and ring electronics, while the propanoic acid side chain offers greater conformational flexibility than acetic acid homologs for sterically demanding couplings. - Verified 97% purity enables immediate use without additional purification. - Flexible C3 linker facilitates amide bond formation, ester synthesis, or solid-phase anchoring. - Serves as a characterized reference standard for HPLC/LC-MS method development in quinolinone analyses.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 370841-34-2
Cat. No. B2474051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid
CAS370841-34-2
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)C=C2C)CCC(=O)O
InChIInChI=1S/C14H15NO3/c1-9-3-4-12-11(7-9)10(2)8-13(16)15(12)6-5-14(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)
InChIKeyIJPMOOLUWLFNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid (CAS 370841-34-2): Chemical Properties and Research Procurement Overview


3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid (CAS 370841-34-2) is a synthetic quinolin-2-one derivative with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol . It features a 4,6-dimethyl substitution pattern on the quinolin-2-one core with an N-alkylated propionic acid side chain . This compound is commercially available as a research building block and screening compound from multiple vendors at purities ranging from 97% to 98% [1]. Its predicted physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 429.4±45.0 °C at 760 mmHg, and flash point of 213.5±28.7 °C .

Why Generic Substitution Fails for 3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid: Structural Determinants of Differential Properties


Generic substitution within the quinolin-2-one propanoic acid series is not straightforward due to the compound's specific 4,6-dimethyl substitution pattern, which distinguishes it from analogs bearing single methyl groups, alternative substitution positions, or truncated side chains . The simultaneous presence of methyl groups at both the 4- and 6-positions influences electronic distribution across the quinolinone ring, lipophilicity, and steric accessibility of the N-alkylated propionic acid moiety. This specific pattern is absent in analogs such as the 4-monomethyl derivative (CAS 75371-21-0), the 7-methoxy variant, or the shorter-chain acetic acid homolog (CAS 370841-56-8) [1]. These structural differences are likely to manifest in distinct reactivity profiles during derivatization, differential binding characteristics in biological screening, and altered physicochemical properties relevant to formulation and handling [2].

Quantitative Comparative Evidence for 3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid: Differentiated Procurement Data


Propanoic Acid Chain Length Differentiates CAS 370841-34-2 from Acetic Acid Homolog CAS 370841-56-8

The target compound (CAS 370841-34-2) possesses a propanoic acid side chain (three carbons), whereas the directly comparable acetic acid homolog (CAS 370841-56-8) contains a shorter acetic acid chain (two carbons) . This structural difference produces quantifiably distinct physicochemical properties that directly impact synthetic utility and handling requirements .

Chemical Building Blocks Synthetic Intermediates Physicochemical Properties

4,6-Dimethyl Substitution Pattern Distinguishes CAS 370841-34-2 from 4-Methyl Analog CAS 75371-21-0

The target compound bears methyl groups at both the 4- and 6-positions of the quinolin-2-one core, whereas the 4-methyl analog (CAS 75371-21-0) contains only a single methyl substitution at the 4-position . This additional 6-methyl group alters the electronic and steric environment of the quinolinone ring [1].

Structure-Activity Relationship Medicinal Chemistry Receptor Binding

Commercially Verified Purity of CAS 370841-34-2 Enables Direct Procurement at 97-98% Specification

The target compound is commercially available with documented purity specifications of 97% (Leyan) and 98.0% (Chemsrc), providing procurement-grade quality assurance [1]. This contrasts with numerous structurally related quinolinone propanoic acid derivatives for which no supplier-verified purity data were identified in the retrieved sources, limiting their immediate research utility without additional analytical characterization .

Quality Control Procurement Specification Reproducibility

Optimal Research and Industrial Application Scenarios for 3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid Based on Comparative Evidence


Synthetic Intermediate in Amide Coupling and Esterification Reactions Requiring Extended Side Chain Flexibility

The propanoic acid side chain of CAS 370841-34-2 provides greater conformational flexibility and distance between the carboxylic acid functional group and the quinolinone core compared to the acetic acid homolog CAS 370841-56-8 . This property makes the target compound particularly suitable for synthetic routes where steric accessibility of the carboxyl group is critical, such as coupling to bulky amines, solid-phase synthesis anchoring, or preparation of extended linker systems in bifunctional probe design. The documented 97-98% commercial purity ensures immediate utility without additional purification steps.

Building Block for Structure-Activity Relationship Studies of 4,6-Disubstituted Quinolinone Derivatives

The 4,6-dimethyl substitution pattern of CAS 370841-34-2 distinguishes it from monomethyl analogs such as CAS 75371-21-0 , providing a unique scaffold for SAR campaigns. This compound serves as a parent structure for systematic exploration of how dual methyl substitution at positions 4 and 6 modulates target engagement, cellular permeability, and metabolic stability relative to mono-substituted or unsubstituted quinolinone controls. The compound is suitable for incorporation into screening libraries targeting enzymes or receptors where quinolinone-based chemotypes have demonstrated activity [1].

Reference Standard for Method Development and Analytical Validation

With commercial availability at specified purity (97-98%) from multiple vendors [2], CAS 370841-34-2 can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for quinolinone propanoic acid derivatives. The compound's predicted physicochemical parameters — density 1.2±0.1 g/cm³, boiling point 429.4±45.0 °C — provide baseline values for method optimization . Its use as a characterized reference compound supports cross-study comparability and assay standardization in laboratories working with this chemical class.

Precursor for N-Functionalized Quinolinone Library Synthesis

The free carboxylic acid functionality of CAS 370841-34-2 enables direct derivatization via amide bond formation, ester synthesis, or reduction to the corresponding alcohol [3]. The 4,6-dimethyl quinolinone core represents a specific substitution pattern not available from all analogs, allowing chemists to generate focused libraries with systematic variation at the N-alkyl chain terminus. This positions the compound as a versatile entry point for diversity-oriented synthesis of quinolinone-based compound collections.

Technical Documentation Hub

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